6-Bromomethyl-3-methyl-2,3-dihydrobenzothiazol-2-one
Description
Properties
IUPAC Name |
6-(bromomethyl)-3-methyl-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNOS/c1-11-7-3-2-6(5-10)4-8(7)13-9(11)12/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAPDPCHDJTVQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CBr)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901247226 | |
| Record name | 6-(Bromomethyl)-3-methyl-2(3H)-benzothiazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901247226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139487-07-3 | |
| Record name | 6-(Bromomethyl)-3-methyl-2(3H)-benzothiazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139487-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Bromomethyl)-3-methyl-2(3H)-benzothiazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901247226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(bromomethyl)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromomethyl-3-methyl-2,3-dihydrobenzothiazol-2-one typically involves the bromination of 3-methyl-2,3-dihydrobenzothiazol-2-one. This reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
6-Bromomethyl-3-methyl-2,3-dihydrobenzothiazol-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzothiazolones with various functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include amines and alcohols.
Scientific Research Applications
6-Bromomethyl-3-methyl-2,3-dihydrobenzothiazol-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromomethyl-3-methyl-2,3-dihydrobenzothiazol-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This compound can also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Substituent and Core Structure Comparisons
Key Observations :
- Halogen vs. Electron-Withdrawing Groups : Bromomethyl (target compound) offers superior leaving-group ability compared to chloro () or acetyl (), enhancing nucleophilic substitution reactivity .
- Heteroatom Influence : Replacing sulfur with oxygen (oxazolone, ) reduces ring aromaticity and alters hydrogen-bonding capacity, affecting solubility and biological activity .
Physical and Chemical Properties
Table 2: Comparative Physical Properties
Analysis :
- The bromomethyl group in the target compound increases molecular weight (~266 g/mol) compared to non-brominated analogs (e.g., 165 g/mol for 6-methyl derivative) .
- LogP values suggest enhanced lipophilicity for brominated compounds, improving membrane permeability in biological systems.
Biological Activity
6-Bromomethyl-3-methyl-2,3-dihydrobenzothiazol-2-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Its structure features a benzothiazole moiety, which is known for various pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound's unique substitution pattern enhances its biological activity by potentially interacting with various molecular targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its potential to inhibit bacterial and fungal growth. The mechanism of action is believed to involve the inhibition of key enzymes or receptors that are crucial for microbial survival and replication.
Inhibition of 5-Lipoxygenase
One notable application of this compound is as an inhibitor of the enzyme 5-lipoxygenase (5-LO). This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are mediators in inflammatory responses. By inhibiting 5-LO, the compound may help in treating various inflammatory diseases such as asthma and arthritis .
Table: Inhibitory Effects on 5-Lipoxygenase
| Compound | IC50 (µM) | Effectiveness |
|---|---|---|
| This compound | 0.5 | High |
| Standard Inhibitor (e.g., Zileuton) | 0.8 | Moderate |
Cytotoxic Activity
In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects against cancer cell lines. Studies have shown that it exhibits significant antiproliferative activity, particularly against human cancer cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia). The structure-activity relationship (SAR) analysis suggests that specific substitutions on the benzothiazole ring enhance its cytotoxic potential .
Case Study: Antiproliferative Activity
A study investigated the effects of this compound on Jurkat cells. The results indicated an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin, highlighting its potential as an anticancer agent .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound's ability to inhibit enzymes such as 5-lipoxygenase leads to reduced production of inflammatory mediators.
- Receptor Modulation : It may interact with specific receptors involved in cell signaling pathways, influencing cellular responses.
- Cytotoxicity : The compound induces apoptosis in cancer cells through various biochemical pathways.
Q & A
Q. How is computational chemistry applied to predict the compound’s reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for bromomethyl substitution. Molecular docking studies predict interactions with biological targets (e.g., kinases), guiding the design of derivatives with improved binding affinity. For example, docking scores correlate with experimental IC₅₀ values in enzyme inhibition assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
